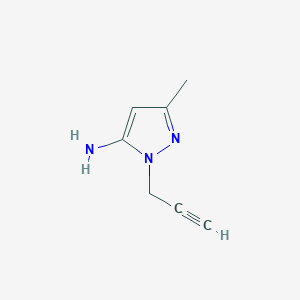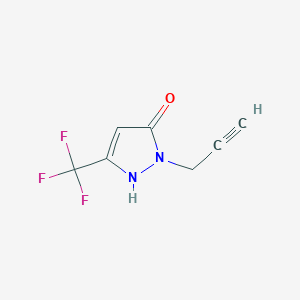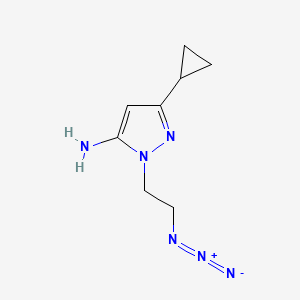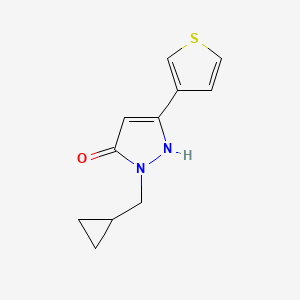
1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Overview
Description
1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a pyridine ring and an azidoethyl group
Mechanism of Action
Target of action
Compounds with azido groups (N3) are often used in ‘click chemistry’ reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This suggests that “1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine” might interact with alkyne-presenting targets in a biological system.
Mode of action
The azido group in “this compound” can react with alkynes to form a stable triazole ring, a reaction that is often catalyzed by copper ions
Action environment
The efficacy and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of copper ions, which are known to catalyze the reaction between azides and alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Azidoethyl Group Addition: The azidoethyl group can be introduced through nucleophilic substitution, where an ethyl halide is reacted with sodium azide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Chemical Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
- 1-(2-Azidoethyl)-4-(pyridin-4-yl)piperazine
- 1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-imidazole
Comparison:
- 1-(2-Azidoethyl)-4-(pyridin-4-yl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, which may affect its chemical reactivity and biological activity.
- 1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-imidazole: This compound features an imidazole ring, which can influence its electronic properties and potential applications.
1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is unique due to the combination of its pyrazole and pyridine rings, along with the azidoethyl group, which provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
2-(2-azidoethyl)-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c11-10-7-9(8-1-3-13-4-2-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLYMNKHLZBHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















